molecular formula C41H38F6NO2PS B13650776 (R)-N-((R)-(3,5-Bis(trifluoromethyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((R)-(3,5-Bis(trifluoromethyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B13650776
M. Wt: 753.8 g/mol
InChI Key: GNDCRVNANIQGDH-CEIMUFABSA-N
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Description

®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl groups, a diphenylphosphanyl moiety, and a xanthene backbone, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the xanthene backbone, followed by the introduction of the diphenylphosphanyl group and the trifluoromethylphenyl moiety. The final step involves the addition of the sulfinamide group under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the synthesis of advanced materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of ®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide can be compared with other sulfinamide compounds and phosphanyl-xanthene derivatives.

Uniqueness

The uniqueness of this compound lies in its combination of trifluoromethyl groups, diphenylphosphanyl moiety, and xanthene backbone, which confer distinct chemical properties and reactivity. This makes it a valuable tool in various scientific research applications.

Properties

Molecular Formula

C41H38F6NO2PS

Molecular Weight

753.8 g/mol

IUPAC Name

N-[(R)-[3,5-bis(trifluoromethyl)phenyl]-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C41H38F6NO2PS/c1-38(2,3)52(49)48(6)35(26-23-27(40(42,43)44)25-28(24-26)41(45,46)47)31-19-13-20-32-36(31)50-37-33(39(32,4)5)21-14-22-34(37)51(29-15-9-7-10-16-29)30-17-11-8-12-18-30/h7-25,35H,1-6H3/t35-,52?/m1/s1

InChI Key

GNDCRVNANIQGDH-CEIMUFABSA-N

Isomeric SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@@H](C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)N(C)S(=O)C(C)(C)C)C

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)N(C)S(=O)C(C)(C)C)C

Origin of Product

United States

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